N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
313403-97-3
VCID:
VC0364232
InChI:
InChI=1S/C18H17N3O4S/c1-10(22)19-12-5-6-13-16(9-12)26-18(20-13)21-17(23)11-4-7-14(24-2)15(8-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
SMILES:
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula:
C18H17N3O4S
Molecular Weight:
371.4g/mol
N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
CAS No.: 313403-97-3
Main Products
VCID: VC0364232
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.4g/mol
CAS No. | 313403-97-3 |
---|---|
Product Name | N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide |
Molecular Formula | C18H17N3O4S |
Molecular Weight | 371.4g/mol |
IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Standard InChI | InChI=1S/C18H17N3O4S/c1-10(22)19-12-5-6-13-16(9-12)26-18(20-13)21-17(23)11-4-7-14(24-2)15(8-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
Standard InChIKey | MQLMYRMAHJMTPG-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
PubChem Compound | 1092950 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume